Product packaging for Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-(Cat. No.:CAS No. 3672-52-4)

Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-

Cat. No.: B12899365
CAS No.: 3672-52-4
M. Wt: 251.28 g/mol
InChI Key: WKUIJNBVNZBYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Isoxazole (B147169) Core Structures in Heterocyclic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science. rsc.orgnih.govbeilstein-journals.org This structural motif is electron-rich and capable of participating in various non-covalent interactions, making it a valuable component in the design of biologically active molecules. nih.govbeilstein-journals.org The isoxazole core is found in a number of natural products, such as the neurotoxin ibotenic acid and the psychoactive compound muscimol. ijpcsonline.com

Furthermore, the isoxazole ring is a key pharmacophore in a range of commercially available drugs, demonstrating its clinical significance. ijpcsonline.com Examples include the antibiotic sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide. ijpcsonline.com The versatility of the isoxazole scaffold stems from its synthetic accessibility and the ease with which its derivatives can be functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. rsc.orgijpcsonline.com The inherent stability of the isoxazole ring, coupled with its ability to act as a bioisosteric replacement for other functional groups, further cements its importance in the development of novel chemical entities. ijpcsonline.com

Rationale for Focused Research on Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- as a Promising Chemical Scaffold

The specific compound, Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-, has garnered research interest due to the strategic combination of its constituent parts. The presence of the 4-methoxyphenyl (B3050149) group is a common feature in many biologically active compounds, often contributing to enhanced binding affinity with protein targets and improved pharmacokinetic properties. mdpi.com Similarly, the phenyl group is a fundamental aromatic moiety that can engage in various intermolecular interactions, such as pi-stacking, which are crucial for molecular recognition. mdpi.com

The union of these two pharmacologically relevant substituents on the isoxazole core presents a promising scaffold for the exploration of new chemical space. mdpi.com The arrangement of the 4-methoxyphenyl group at the 3-position and the phenyl group at the 5-position of the isoxazole ring creates a specific three-dimensional architecture that can be investigated for its potential to interact with a variety of biological targets. nih.gov Research into this and similar di-substituted isoxazoles is driven by the hypothesis that the combination of these well-established pharmacophoric groups on a versatile heterocyclic core could lead to the discovery of novel compounds with significant therapeutic potential. mdpi.com

Chemical Compound Data

Below is a table summarizing the key chemical identifiers and properties of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-.

PropertyValueSource
IUPAC Name 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole nih.gov
Molecular Formula C₁₆H₁₃NO₂ nih.gov
Molecular Weight 251.28 g/mol nih.gov
CAS Number 3672-52-4 nih.gov
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3 nih.gov
InChI Key WKUIJNBVNZBYOE-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B12899365 Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- CAS No. 3672-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3672-52-4

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-16(19-17-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

WKUIJNBVNZBYOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Isoxazole, 3 4 Methoxyphenyl 5 Phenyl and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing the isoxazole (B147169) core often rely on well-established cyclization and cycloaddition reactions. These routes are valued for their reliability and the accessibility of starting materials.

Cyclization of Chalcones with Hydroxylamine (B1172632) Hydrochloride

One of the most fundamental and widely used methods for synthesizing 3,5-disubstituted isoxazoles is the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride. nih.govwisdomlib.org This reaction proceeds via a condensation and subsequent intramolecular cyclization.

Table 1: Representative Conditions for Chalcone (B49325) Cyclization

Starting Materials Reagents Conditions Product Reference
(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, Hydroxylamine hydrochloride Potassium hydroxide (B78521), Ethyl alcohol Reflux, 12 h 3-(4-methoxyphenyl)-5-phenylisoxazole nih.gov

Cycloaddition Reactions from Enone Oximes

The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic compounds like isoxazoles. researchgate.netbas.bgnih.gov In this context, nitrile oxides, generated in situ from various precursors, serve as the 1,3-dipole. While direct cycloaddition to alkynes is common, routes involving enone oximes also provide access to the isoxazole scaffold.

The intramolecular cyclization of α,β-acetylenic oximes, which can be derived from the corresponding enones, is a notable method. organic-chemistry.org For instance, the treatment of oximes with a hypervalent iodine reagent can lead to the rapid formation of nitrile oxides, which then react with alkynes to give 3,5-disubstituted isoxazoles with high regioselectivity. rsc.org Another approach involves the oxidative cyclization of enone oximes. Depending on the reaction conditions, the ketone, enol, or enolate forms of oxime derivatives can undergo intramolecular cyclization to afford isoxazoles. organic-chemistry.org Electrochemical methods have also been developed for the synthesis of isoxazolines from aldoximes and alkenes, which can be a precursor route to isoxazoles. nih.gov

Advanced and Regioselective Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, control over regiochemistry, and functional group tolerance. Several advanced strategies have been developed for the synthesis of isoxazoles like 3-(4-methoxyphenyl)-5-phenylisoxazole.

Exploiting 1,3-Monothiodiketones and Sodium Azide

A highly regioselective synthesis of 3,5-bis(het)arylisoxazoles has been developed utilizing 1,3-bis(het)arylmonothio-1,3-diketones and sodium azide. organic-chemistry.org This method proceeds in the presence of an iodobenzene (B50100) diacetate (IBX) catalyst at room temperature and provides high yields. The reaction is believed to occur via an intramolecular N-O bond formation, offering a distinct advantage in controlling the placement of substituents on the isoxazole ring. sci-hub.se This approach is applicable to a wide range of substrates, allowing for the synthesis of diversely substituted isoxazoles. organic-chemistry.org

Table 2: Regioselective Synthesis via Monothiodiketones

Substrate Reagents Catalyst Product Key Feature Reference

Lewis Acid-Catalyzed Direct Syntheses

To circumvent the use of often toxic transition-metal catalysts, Lewis acid-catalyzed methods have emerged as a valuable alternative. nih.gov For instance, aluminum trichloride (B1173362) has been employed to promote the synthesis of isoxazole derivatives from 2-methylquinoline (B7769805) derivatives and alkynes, using sodium nitrite (B80452) as the nitrogen and oxygen source. This method activates the sp³ C-H bond of the methyl group, leading to the formation of the isoxazole ring. nih.gov While demonstrated on specific heterocyclic systems, the principle of using a simple, cost-effective Lewis acid like AlCl₃ to mediate isoxazole formation from readily available starting materials presents a novel and more environmentally friendly pathway. nih.gov

Palladium-Catalyzed Aerobic Oxyarylthiolation of Alkynone O-Methyloximes

For the synthesis of more complex derivatives, palladium catalysis offers a sophisticated approach. A novel palladium-catalyzed aerobic oxyarylthiolation of alkynone O-methyloximes has been developed to assemble 4-sulfenylisoxazole derivatives. rsc.orgresearchgate.net In this reaction, an alkynone O-methyloxime reacts with arylhydrazines and elemental sulfur (S₈) as the arylthio source. The reaction is carried out in the presence of a palladium catalyst and uses oxygen from the air as the sole oxidant. rsc.orgresearchgate.net This method allows for the direct installation of a sulfenyl group at the C4 position of the isoxazole ring, providing access to structurally diverse 4-sulfenylisoxazoles, including derivatives of 3-(4-methoxyphenyl)-5-phenylisoxazole, in moderate to good yields with good functional group tolerance. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of 4-Sulfenylisoxazoles

Substrates Catalyst Oxidant Product Type Yield Reference

Copper Oxide Nanocatalyst-Mediated [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. In the context of isoxazole synthesis, this typically involves the reaction of a nitrile oxide with an alkyne. The use of copper catalysis, particularly with copper(I) species, has been shown to enhance the regioselectivity and efficiency of this transformation. Recent advancements have explored the use of copper oxide nanoparticles (CuO NPs) as heterogeneous catalysts, offering advantages such as ease of recovery and reusability.

The synthesis of 3,5-disubstituted isoxazoles can be achieved through a one-pot, three-component reaction involving an aldehyde, hydroxylamine, and a terminal alkyne, catalyzed by a copper species. For the synthesis of 3-(4-methoxyphenyl)-5-phenyl-isoxazole, this would involve the in situ generation of 4-methoxybenzonitrile (B7767037) oxide from 4-methoxybenzaldehyde (B44291) and its subsequent cycloaddition with phenylacetylene. While specific studies detailing the use of copper oxide nanocatalysts for this exact transformation are emerging, the general principle is well-established. For instance, research has shown that Cu@Cu2O core-shell nanocatalysts derived from metal-organic frameworks (MOFs) exhibit good catalytic activity in Huisgen cycloadditions of various azides and alkynes under mild conditions. mdpi.comsemanticscholar.org These reactions are typically carried out at temperatures around 50-60 °C. mdpi.comsemanticscholar.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide. The use of ultrasound irradiation in conjunction with copper catalysis has also been reported to accelerate the reaction and improve yields.

Table 1: Illustrative Conditions for Copper-Catalyzed Isoxazole Synthesis

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Cu@Cu2O core-shell nanocatalystBenzyl azide, PhenylacetyleneNot specified505Good mdpi.comsemanticscholar.org
CuSO4·5H2O/Sodium ascorbate4-Methoxybenzaldehyde, Hydroxylamine hydrochloride, Phenylacetylenet-BuOH/H2O601Not specified for this specific product researchgate.net

Synthesis via Brominated Chalcone Intermediates

A well-established route to 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine. A variation of this method utilizes brominated chalcone intermediates. The synthesis of 3-(4-methoxyphenyl)-5-phenyl-isoxazole via this route would commence with the preparation of the chalcone, 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one. This is typically achieved through a Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde.

The subsequent step involves the bromination of the chalcone to yield a dibromo derivative, 1-(4-methoxyphenyl)-3-phenyl-2,3-dibromopropan-1-one. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through an initial formation of an oxime, followed by an intramolecular nucleophilic substitution and elimination of hydrogen bromide to afford the aromatic isoxazole ring.

A study on the synthesis of 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles provides a relevant protocol. In this method, the chalcone is refluxed with hydroxylamine hydrochloride and anhydrous sodium acetate (B1210297) in glacial acetic acid. The use of a base like potassium hydroxide in ethanol (B145695) at reflux is also a common practice for this cyclization step.

Table 2: Synthesis of a Related Isoxazole via a Chalcone Intermediate

Reactant 1Reactant 2ReagentsSolventConditionsProductYield (%)Reference
1-(aryl substituted)-3-(4'-Bromophenyl) prop-1-ene-3-oneHydroxylamine hydrochlorideAnhydrous sodium acetateGlacial Acetic AcidReflux, 3h3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoleNot specifiedN/A

Condensation of Nitroalkanes with Aromatic Aldehydes

The reaction between primary nitroalkanes and aromatic aldehydes provides another versatile pathway to isoxazoles. This method can be tailored to produce various substitution patterns on the isoxazole ring. For the synthesis of 3-(4-methoxyphenyl)-5-phenyl-isoxazole, the reaction would involve the condensation of phenylnitromethane with 4-methoxybenzaldehyde.

One report describes the reaction of aromatic aldehydes with phenylnitromethane in the presence of basic alumina (B75360) under microwave irradiation at 140 °C to afford 3,5-diphenyl-4-arylisoxazoles in excellent yields. rsc.org Another approach involves the reaction of nitrostilbenes, derived from aromatic aldehydes and phenylnitromethane, with other reagents to form isoxazoline (B3343090) N-oxides which can be subsequently converted to isoxazoles. rsc.org

Table 3: Synthesis of Isoxazoles from Nitroalkanes and Aldehydes

AldehydeNitroalkane(s)Reagents/CatalystConditionsProductYield (%)Reference
Aromatic aldehydesPhenylnitromethaneBasic aluminaMicrowave, 140 °C, few minutes3,5-Diphenyl-4-arylisoxazolesExcellent rsc.org
4-MethoxybenzaldehydeNitromethane, PhenylnitromethaneAmmonium acetate, Acetic acid (for nitrostyrene (B7858105) formation)Reflux3-(4-methoxyphenyl)-5-phenyl-isoxazole (hypothetical)Not specified researchgate.net

Note: The second entry is a hypothetical pathway based on established reactions, as a direct one-pot synthesis of the target compound from these starting materials was not explicitly found.

Exploration of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired isoxazole product while minimizing reaction times and the formation of byproducts. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of copper-catalyzed [3+2] cycloadditions , the nature of the copper source (e.g., CuI, CuSO4, or nanocatalysts) and the presence of ligands can significantly influence the reaction outcome. Solvents also play a critical role, with mixtures like t-BuOH/H2O being commonly employed. researchgate.net The use of deep eutectic solvents has also been explored as a green alternative. The reaction temperature is another important factor; while some copper-catalyzed reactions can proceed at room temperature, others may require heating to 60-80 °C to achieve reasonable rates.

For the synthesis via chalcones , the choice of base and solvent for the cyclization step is paramount. Strong bases like potassium hydroxide in ethanol are effective, while weaker bases like sodium acetate in acetic acid can also be used. The reaction is typically carried out at reflux temperature to drive the reaction to completion.

In the condensation of nitroalkanes , the base used to deprotonate the nitroalkane is a key parameter. Inorganic bases like cesium carbonate or basic alumina have been employed. rsc.org The reaction temperature can range from ambient to elevated temperatures, with microwave irradiation being used to accelerate the process. rsc.org Solvent selection is also important, with options ranging from polar aprotic solvents to solvent-free conditions.

Table 4: Optimization of Reaction Conditions for 3,5-Disubstituted Isoxazole Synthesis

Parameter VariedConditions ComparedEffect on Yield/ReactionReference
Catalyst (for cycloaddition)Copper(I) vs. no catalystCopper catalysis improves regioselectivity and allows for milder conditions (room temperature) for terminal alkynes. nih.gov
Solvent (for cycloaddition)Dichloromethane, Toluene, Dioxane, 2-MeTHF, Ethyl AcetateEthyl acetate and 2-MeTHF found to be the most promising solvents for a domino reductive Nef/cyclization reaction.N/A
Base (for cycloaddition)DIPEAUse of DIPEA in aqueous medium allows for fast reaction at room temperature. nih.gov
Temperature60°C, 70°C, 80°C, 85°CFor a specific molybdenum-catalyzed reaction, 70°C gave the optimal yield (74%), with higher temperatures leading to resinification.N/A

Chemical Transformations and Derivatization Strategies of Isoxazole, 3 4 Methoxyphenyl 5 Phenyl

Ring-Opening and Rearrangement Reactions

The isoxazole (B147169) ring, while aromatic, contains a relatively weak N-O bond that makes it susceptible to cleavage under various reaction conditions, leading to ring-opening and subsequent rearrangement. These transformations are powerful synthetic tools for converting the isoxazole heterocycle into other valuable chemical structures.

Ring-opening of isoxazoles can be initiated by nucleophilic attack, electrophilic activation, or reductive/oxidative methods. For 3,5-disubstituted isoxazoles like 3-(4-methoxyphenyl)-5-phenylisoxazole, base-mediated ring-opening is a common strategy. Treatment with a strong base can deprotonate the C4 position, initiating a cascade that cleaves the N-O bond to form a β-ketonitrile intermediate.

Rearrangement reactions often follow ring-opening, leading to the formation of new heterocyclic or acyclic systems. nih.gov These reactions are driven by the formation of more stable products and can involve complex structural reorganization. nih.gov For instance, under certain conditions, isoxazoles can rearrange into oxazoles, pyrazoles, or other five-membered rings. The specific outcome depends heavily on the substitution pattern of the isoxazole and the reaction conditions employed (e.g., thermal, photochemical, or catalytic). While many rearrangements are known for the isoxazole class, specific documented examples for 3-(4-methoxyphenyl)-5-phenylisoxazole require dedicated synthetic investigation. However, general principles of rearrangement chemistry, such as the Wolff or Beckmann rearrangements, provide a framework for predicting potential transformations of intermediates derived from the initial ring cleavage. libretexts.org

Reductive Ring Cleavage to Yield Enaminones

One of the most synthetically useful transformations of the isoxazole ring is its reductive cleavage to afford 1,3-dicarbonyl compounds or their derivatives. Specifically, the catalytic hydrogenation of 3,5-disubstituted isoxazoles is a well-established method for cleaving the N-O bond. This process typically yields a β-amino enone, also known as an enaminone.

The reaction proceeds via the reduction of the N-O bond, which results in the formation of an unstable intermediate that tautomerizes to the more stable enaminone structure. Enaminones are versatile synthetic intermediates, widely used in the synthesis of various nitrogen-containing heterocycles. nih.gov The reductive cleavage of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- would theoretically yield (Z)-3-amino-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. This transformation effectively unmasks a 1,3-dicarbonyl synthon, which was protected in the form of the stable isoxazole ring. Various reducing agents can be employed for this purpose, with catalytic hydrogenation (e.g., using H₂/Pd-C, Raney Nickel) being the most common. Other methods, such as using sodium cyanoborohydride, have also been reported for the reductive cleavage of related heterocyclic systems. rsc.org

Table 1: General Transformation of Isoxazole to Enaminone

Starting MaterialProductTransformation Type
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-(Z)-3-amino-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneReductive Ring Cleavage

Functional Group Interconversions and Modifications on Peripheral Substituents

Beyond manipulating the core isoxazole ring, the peripheral phenyl and 4-methoxyphenyl (B3050149) substituents offer numerous opportunities for chemical modification through functional group interconversions (FGIs). vanderbilt.edu These modifications are essential for fine-tuning the molecule's properties for specific applications, such as in drug discovery.

Modifications on the 4-Methoxyphenyl Ring:

O-Demethylation: The methoxy (B1213986) group (-OCH₃) is a common target for modification. It can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield a phenolic hydroxyl group (-OH). This phenol (B47542) is a versatile handle for further derivatization, including etherification to introduce new alkyl or aryl groups, or esterification to form various esters.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution at the positions ortho to the methoxy group. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation can introduce a variety of functional groups.

Modifications on the 5-Phenyl Ring:

Electrophilic Aromatic Substitution: The phenyl ring at the C5 position can also undergo electrophilic substitution. While less activated than the methoxyphenyl ring, reactions like nitration, halogenation, and sulfonation can be achieved under appropriate conditions to introduce substituents at the ortho, meta, or para positions. For instance, the synthesis of related compounds like 3-(4-fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole demonstrates that complex aryl groups can be constructed on the isoxazole scaffold. researchgate.net

These FGIs allow for the systematic modification of the molecule's steric and electronic profile. compoundchem.com

Table 2: Potential Functional Group Interconversions

Starting Group (on peripheral ring)ReagentsResulting Functional Group
Methoxy (-OCH₃)BBr₃ or HBrHydroxyl (-OH)
Phenyl C-HHNO₃, H₂SO₄Nitro (-NO₂)
Phenyl C-HBr₂, FeBr₃Bromo (-Br)
Hydroxyl (-OH)Alkyl halide, BaseEther (-OR)

Development of Novel Derivatization Pathways for Structure-Activity Relationship (SAR) Studies

The development of novel derivatives of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- is primarily driven by the need to establish clear structure-activity relationships (SAR), particularly in the context of drug discovery. nih.gov By synthesizing and testing a library of related compounds, researchers can identify the chemical features that are critical for biological activity.

Research on structurally related isoxazole and isoxazoline (B3343090) derivatives has shown that modifications to the peripheral phenyl rings can have a profound impact on biological efficacy. For example, in a study on novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives, the introduction of substituents such as fluoro and trifluoromethyl groups onto the phenyl ring led to significant differences in their anticancer activity against human prostate cancer (PC-3) cells. researchgate.netconsensus.app The 2-fluorobenzoyl and 4-trifluoromethylbenzoyl derivatives were found to be highly effective. researchgate.netconsensus.app

The synthetic pathways to these derivatives often involve building the isoxazole ring from appropriately substituted precursors (e.g., substituted benzaldehydes and acetophenones). Alternatively, late-stage functionalization of the parent isoxazole, as described in section 3.3, can be employed. The synthesis of complex derivatives, such as N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, highlights the potential for attaching larger, more complex moieties to the core structure to explore new regions of chemical space. mdpi.com

The data from SAR studies are crucial for designing more potent and selective compounds. By comparing the activity of different derivatives, a quantitative understanding of the electronic and steric requirements for activity can be developed.

Table 3: Example of SAR Data for Related Isoxazoline Derivatives Against PC-3 Cancer Cells

Compound DerivativeIC₅₀ (µg/mL)Reference
4-Trifluoromethylbenzoyl derivative (6ah)1.5 researchgate.net, consensus.app
2-Fluorobenzoyl derivative (6ai)1.8 researchgate.net, consensus.app
3-Trifluoromethyl isoxazole derivative (6ch)Highly effective researchgate.net, consensus.app
3-Trifluoromethyl isoxazole derivative (6ci)Highly effective researchgate.net, consensus.app

Data from a study on related 4,5-dihydroisoxazol-5-yl derivatives, illustrating the principle of SAR. researchgate.netconsensus.app


Spectroscopic Characterization and Structural Elucidation of Isoxazole, 3 4 Methoxyphenyl 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

1D NMR (¹H, ¹³C)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, has been instrumental in verifying the structure of 3-(4-methoxyphenyl)-5-phenylisoxazole.

In a ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the following characteristic chemical shifts (δ) in parts per million (ppm) are observed. A multiplet appearing between δ 7.83–7.78 ppm is assigned to four aromatic protons (ArH). Another multiplet, corresponding to three aromatic protons, is found between δ 7.49–7.41 ppm. The protons of the 4-methoxyphenyl (B3050149) group appear as a multiplet in the range of δ 7.00–6.96 ppm. A sharp singlet at δ 6.76 ppm is characteristic of the isoxazole (B147169) ring proton. The methoxy (B1213986) group (OCH₃) protons resonate as a singlet at δ 3.84 ppm. rsc.org

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides further structural confirmation. The spectrum shows distinct signals for the carbon atoms in the molecule. Key chemical shifts include δ 170.0, 162.5, and 160.9 ppm, which are attributed to the carbon atoms of the isoxazole ring and the carbon attached to the methoxy group. Aromatic carbon signals appear at δ 130.0, 128.9, 128.1, 127.4, 125.7, and 121.5 ppm. The isoxazole ring carbon (C4) is observed at δ 97.2 ppm, and the methoxy carbon resonates at δ 55.2 ppm. rsc.org

¹H NMR Data for Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.83–7.78 m 4H ArH
7.49–7.41 m 3H ArH
7.00–6.96 m 2H ArH
6.76 s 1H isoxazole-H
3.84 s 3H OCH₃

¹³C NMR Data for Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
170.0 C=N (isoxazole)
162.5 C-O (isoxazole)
160.9 C-OCH₃ (aromatic)
130.0 Ar-C
128.9 Ar-C
128.1 Ar-C
127.4 Ar-C
125.7 Ar-C
121.5 Ar-C
97.2 C4 (isoxazole)
55.2 OCH₃

2D NMR Techniques (e.g., ¹H-¹H NOESY)

While specific ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) data for Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- is not detailed in the provided search results, this 2D NMR technique is crucial for confirming the spatial proximity of protons within a molecule. For this compound, a NOESY experiment would be expected to show correlations between the isoxazole proton and the protons on the adjacent phenyl and methoxyphenyl rings, providing definitive evidence for the connectivity and stereochemistry of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. d-nb.info In ESI-MS analysis, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. This technique allows for the accurate determination of the molecular mass of the compound. semi.ac.cn

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov For Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-, with a molecular formula of C₁₆H₁₃NO₂, the calculated exact mass is 251.0946 g/mol . nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental formula of the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- would be expected to show characteristic absorption bands for its functional groups. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. ijrar.org The C=N stretching vibration of the isoxazole ring would likely appear in the range of 1650-1550 cm⁻¹. The C-O-C stretching vibrations of the ether group in the methoxyphenyl moiety would produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The presence of the isoxazole ring can also be confirmed by characteristic ring stretching vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The key vibrational modes expected for this compound arise from the isoxazole core, the two aromatic rings, and the methoxy ether linkage. Studies on analogous compounds, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, provide a strong basis for assigning these expected frequencies. nih.gov The principal vibrations include the C=N stretching of the isoxazole ring, aromatic C=C stretching from both the phenyl and methoxyphenyl rings, and the characteristic asymmetric and symmetric stretching of the C-O-C ether group. nih.govnih.gov

The expected FT-IR absorption bands and their assignments are summarized in the table below.

Frequency Range (cm⁻¹) Vibrational Assignment Functional Group
3100-3000C-H StretchingAromatic Rings
2980-2950C-H Asymmetric StretchingMethoxy (-OCH₃)
2850-2830C-H Symmetric StretchingMethoxy (-OCH₃)
1615-1600C=C StretchingAromatic Rings
1580-1560C=N StretchingIsoxazole Ring
1500-1400C=C StretchingAromatic Rings
1450-1420N-O StretchingIsoxazole Ring
1260-1240C-O-C Asymmetric StretchingAryl Ether
1030-1020C-O-C Symmetric StretchingAryl Ether
900-800C-H Out-of-plane BendingAromatic Rings

This table is based on characteristic vibrational frequencies for 3,5-diarylisoxazoles and related functional groups. nih.govnih.gov

Laser-Raman Spectroscopy

Laser-Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a bond. nih.gov While some vibrations are active in both techniques, others may be uniquely or more strongly observed in one. For non-centrosymmetric molecules like Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-, many vibrational modes are expected to be both IR and Raman active.

As with FT-IR, a dedicated Raman spectrum for this specific compound is not available in the reviewed literature. However, analysis of related isoxazole derivatives allows for a detailed prediction of its Raman scattering profile. nih.gov The most intense bands in the Raman spectrum of 3,5-diarylisoxazoles are typically associated with the symmetric vibrations of the aromatic rings and the isoxazole heterocycle. The C=C and C=N stretching vibrations are expected to produce strong signals.

The table below outlines the predicted prominent Raman shifts for Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-.

Raman Shift (cm⁻¹) Vibrational Assignment Functional Group
3080-3060C-H StretchingAromatic Rings
1610-1590C=C Ring StretchingAromatic Rings
1585-1570C=N StretchingIsoxazole Ring
1450-1430N-O StretchingIsoxazole Ring
1260-1245Phenyl-C-O StretchingAryl Ether
1180-1160C-H In-plane BendingAromatic Rings
1000Ring Breathing ModePhenyl Ring

This table is constructed based on published vibrational analysis of structurally similar isoxazoles, notably 5-Methyl-3-phenylisoxazole-4-carboxylic acid. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive information regarding the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. A search of the crystallographic literature and databases did not yield a solved crystal structure for Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-.

However, the structural characteristics can be inferred from published data on closely related analogues, such as 3-amino- and 5-aminoisoxazoles. These studies reveal that the isoxazole ring itself is essentially planar. A key structural parameter in 3,5-diarylisoxazoles is the torsion angle, or dihedral angle, between the plane of the central isoxazole ring and the planes of the appended aryl substituents.

In related structures, such as 5-amino-3-(4-methoxyphenyl)isoxazole, the dihedral angle between the isoxazole and the methoxyphenyl rings is relatively small, suggesting a nearly coplanar arrangement that allows for electronic conjugation. The planarity is influenced by the nature of the substituents and the packing forces within the crystal lattice. It is expected that Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- would adopt a conformation where the phenyl and methoxyphenyl rings are twisted out of the plane of the isoxazole ring to minimize steric hindrance.

Below is a table of representative crystallographic data from a related isoxazole derivative to illustrate typical structural parameters.

Parameter Description Representative Value
Crystal SystemThe crystal lattice system.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension.~10.8
b (Å)Unit cell dimension.~5.7
c (Å)Unit cell dimension.~13.0
β (°)Unit cell angle.~110
Dihedral Angle (Ring 1/Ring 2)Angle between isoxazole and phenyl rings.~5-40°
N-O Bond Length (Å)Intramolecular bond distance in the isoxazole ring.~1.43

Data in this table are representative values based on published crystal structures of substituted 3-arylisoxazoles and are for illustrative purposes.

Computational Chemistry and Theoretical Investigations of Isoxazole, 3 4 Methoxyphenyl 5 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in modern chemical research. These methods are used to explore the electronic structure and predict various properties of molecules, offering a microscopic perspective on their behavior. nih.govclinicsearchonline.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher kinetic stability and lower chemical reactivity. nih.govajchem-a.com

For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, which shares the 3-(4-methoxyphenyl)isoxazole (B1357155) core, the HOMO-LUMO energy gap was calculated to be 4.9266 eV using the B3LYP/6–311G(d,p) method. mdpi.com In another study on a different but structurally related molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com These values indicate significant stability. The distribution of these orbitals shows where electrophilic and nucleophilic attacks are most likely to occur. ajchem-a.com

Table 1: Example Frontier Orbital Energies and Energy Gaps for Related Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) Source
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole DFT/B3LYP/6-311++G(d,p) -6.5743 -2.0928 4.4815 ajchem-a.com
N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin DFT/B3LYP/6–311G(d,p) N/A N/A 4.9266 mdpi.com

This table is for illustrative purposes, showing data from structurally related molecules to indicate the typical results obtained from such analyses.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized. nih.gov

Studies on various heterocyclic compounds utilize these descriptors to predict their behavior in chemical reactions. researchgate.netnih.gov A high chemical hardness and low softness value, derived from a large HOMO-LUMO gap, would suggest high stability for Isoxazole (B147169), 3-(4-methoxyphenyl)-5-phenyl-. ajchem-a.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization from filled (donor) to empty (acceptor) orbitals. nih.gov In studies of similar heterocyclic compounds, NBO analysis has been used to quantify the strength of intramolecular interactions, such as the charge transfer from lone pair electrons on oxygen and nitrogen atoms to adjacent antibonding orbitals. nih.gov This analysis can also reveal the percentage of Lewis structure, giving an indication of the covalent character of the molecule. nih.gov

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT methods, researchers can assign the observed spectral bands to specific vibrational modes, such as stretching, bending, and rocking of chemical bonds. ijrar.orgnih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental data. ajchem-a.commdpi.com

For aromatic compounds, C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. ajchem-a.comijrar.org Vibrations corresponding to the C=C and C=N bonds of the heterocyclic and phenyl rings are expected in the 1600–1400 cm⁻¹ range. ajchem-a.comnih.gov The analysis of Potential Energy Distribution (PED) helps in providing a quantitative assignment of each vibrational mode. nih.gov Such theoretical spectra for Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- would be invaluable for interpreting its experimental IR and Raman data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov

For a series of isoxazole derivatives, 3D-QSAR models have been developed to identify the structural features crucial for their agonistic activity on receptors like the Farnesoid X Receptor (FXR). nih.gov These models generate contour maps that visualize the regions where specific properties—such as steric bulk, hydrophobicity, or electronegativity—would enhance or diminish biological activity. For instance, a QSAR study on isoxazole derivatives revealed that hydrophobic groups at one position and electronegative groups at another were critical for high agonistic activity. nih.gov Such models are instrumental in guiding the design of new, more potent derivatives of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- for potential therapeutic applications.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and interaction of a ligand with the active site of a target protein. For isoxazole derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors for various enzymes.

While specific docking studies on 3-(4-methoxyphenyl)-5-phenyl-isoxazole are not extensively detailed in the available literature, research on analogous compounds provides a framework for understanding its potential interactions. For instance, docking simulations of various isoxazole derivatives have been performed to evaluate their anti-inflammatory activity by predicting their binding to cyclooxygenase (COX) enzymes. orientjchem.org These studies often use software like AutoDock Vina to calculate the binding affinities, which are expressed in kcal/mol. orientjchem.org

In a study on novel isoxazole derivatives synthesized from chalcones, molecular docking was used to compare the binding affinities of the synthesized compounds with the standard drug Parecoxib against the COX-2 enzyme. orientjchem.org The results indicated that the isoxazole derivatives exhibited promising binding energies, suggesting their potential as anti-inflammatory agents. orientjchem.org Another study focused on quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents also employed molecular docking to understand the binding interactions within the EGFR active site. nih.gov

The general approach involves preparing the protein crystal structure, often obtained from the Protein Data Bank, and then docking the ligand into the active site. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed to understand the basis of the binding affinity. For example, in the docking of mofezolac, an isoxazole derivative, with the COX-1 binding site, interactions with key residues were identified, including hydrogen bonds and various hydrophobic interactions. researchgate.net

The binding affinities of several isoxazole derivatives from various studies are summarized in the table below to illustrate the typical range of values obtained in such computational analyses.

Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference
Isoxazole derivatives (general)Cyclooxygenase (COX)Not specified orientjchem.org
Quinoxaline-isoxazole-piperazine conjugatesEGFRNot specified nih.gov
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid (mofezolac)COX-1Not specified researchgate.net
5-Substituted Phenyl-3-(Thiophen-2-yl)-4, 5-Dihydro-1h-pyrazole-1-carboxamidesNot specifiedNot specified researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in crystalline solids. This analysis is based on partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

This technique provides a visual representation of intermolecular contacts and a quantitative breakdown of these interactions. For several isoxazole derivatives, Hirshfeld surface analysis has been employed to understand the packing of molecules in the crystal lattice. For example, in the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole, Hirshfeld surface analysis revealed that the most significant intermolecular contacts are H⋯H (36.1%) and C⋯H/H⋯C (31.3%) interactions. iucr.org In another study on ethyl 5-phenylisoxazole-3-carboxylate, the dominant interactions were found to be H⋯H (41%), C⋯H (23.2%), and H⋯O (18.7%). nih.gov

The analysis generates dnorm surfaces, where dnorm is a normalized contact distance. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. iucr.orgnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

The contributions of various intermolecular contacts for different isoxazole derivatives are presented in the table below. This data highlights the importance of weak interactions in the crystal packing of these compounds.

CompoundH⋯H (%)C⋯H/H⋯C (%)O⋯H/H⋯O (%)N⋯H/H⋯N (%)Other (%)Reference
5-amino-3-(4-methoxyphenyl)isoxazole36.131.3Not specifiedNot specifiedN—H⋯N, N—H⋯π iucr.org
N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin35.713.033.7Not specifiedC–H⋯O mdpi.comresearchgate.net
Ethyl 5-phenylisoxazole-3-carboxylate41.023.218.79.2C⋯C (1.6%) nih.gov
3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine48.223.95.317.4C⋯N (2.6%), C⋯C (2.2%), C⋯O (0.5%) nih.gov

In Silico Studies of Molecular Interactions

In silico studies encompass a broad range of computational methods used to analyze molecular interactions and predict the properties of chemical compounds. These studies are integral to modern drug discovery and materials science. For isoxazole derivatives, in silico methods such as Density Functional Theory (DFT) calculations are often used in conjunction with experimental techniques to provide a deeper understanding of their molecular structure and reactivity.

DFT calculations can be used to optimize the molecular geometry of a compound in the gas phase and to calculate various quantum chemical parameters. For instance, in the study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311G(d,p) level were used to determine the optimized structure and to calculate the HOMO-LUMO energy gap, which was found to be 4.9266 eV. mdpi.comresearchgate.net These calculations can reveal differences between the computed gas-phase structure and the experimentally determined solid-state structure, which arise from intermolecular interactions in the crystal. mdpi.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the pharmacokinetic and toxicological properties of drug candidates. For example, a study on quinoxaline-isoxazole-piperazine conjugates included in silico pharmacokinetic assessments using tools like SWISS-ADME and pkCSM to evaluate their drug-likeness based on rules such as Lipinski's, Veber's, Egan's, and Muegge's. nih.gov

These computational approaches provide valuable information that can guide the synthesis and experimental testing of new compounds. The combination of different in silico techniques allows for a comprehensive evaluation of the potential of a molecule like 3-(4-methoxyphenyl)-5-phenyl-isoxazole for various applications.

Structure Activity Relationship Sar Studies and Pharmacophore Development

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of the 3-(4-methoxyphenyl)-5-phenylisoxazole core is profoundly influenced by the nature and position of substituents on its aryl rings. Research has consistently shown that even minor modifications can lead to significant changes in potency and selectivity across various biological targets.

For instance, in the context of anticancer activity, the presence and type of substituents on both the 3- and 5-phenyl rings are critical. Studies on related thiazole (B1198619) derivatives, which share structural similarities with isoxazoles, have demonstrated that substituents at various positions can dramatically affect antiproliferative activity. nih.gov For example, the introduction of a methylamino group at the C2-position of a thiazole ring significantly enhanced antiproliferative effects compared to an amino group, while a bulkier N,N-dimethylamino group led to a substantial decrease in activity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties of the substituents.

In a series of 5-benzoylamino-3-phenylisoxazoles investigated as chitin (B13524) synthesis inhibitors, substitutions on the 3-phenyl ring were found to modulate activity. nih.gov The introduction of halogens (F, Cl, Br) or small alkyl groups (Me, Et, Pr, n-Bu) at the para-position of the 3-phenyl ring resulted in a slight enhancement of inhibitory activity. nih.gov Conversely, the presence of bulky or strongly electron-withdrawing groups like nitro (NO2), trifluoromethyl (CF3), and tert-butyl (t-Bu) at the same position led to a drastic reduction in activity. nih.gov This suggests a specific spatial and electronic requirement within the target's binding site.

Furthermore, in the development of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors, the optimization of both intra- and intermolecular polar interactions was key to enhancing potency. nih.gov This underscores the importance of substituent choices in fine-tuning the binding interactions with the target protein.

Table 1: Impact of Substituent Variation on Biological Activity

Core Scaffold Substituent Position Observed Effect on Activity Reference
5-Benzoylamino-3-phenylisoxazole Halogens (F, Cl, Br), Small Alkyls (Me, Et, Pr, n-Bu) para-position of 3-phenyl ring Slight enhancement nih.gov
5-Benzoylamino-3-phenylisoxazole NO2, CF3, t-Bu para-position of 3-phenyl ring Drastic decrease nih.gov
2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazole NHCH3 C2-position Significant improvement nih.gov

Positional Effects of Aryl and Methoxy (B1213986) Groups on Isoxazole (B147169) Core

The specific arrangement of the aryl and methoxy groups on the isoxazole ring is a critical determinant of biological activity. The interchange of the 3- and 5-position substituents can lead to significant differences in efficacy, highlighting the directional nature of the interactions within the biological target.

Furthermore, the importance of the substituent position is also evident in the development of inhibitors for glycogen (B147801) synthase kinase-3β (GSK-3β), where a 1-(4-methoxyphenyl)-1H-benzimidazol-6-yl moiety attached to an oxadiazole core was found to be a potent inhibitor. nih.gov The precise positioning of the methoxyphenyl group was critical for achieving high-affinity binding.

Quantitative Correlations between Structural Features and In Vitro Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for understanding the physicochemical properties that govern efficacy and for predicting the activity of novel, unsynthesized analogs.

For a series of 5-benzoylamino-3-phenylisoxazoles, a QSAR analysis using the Hansch-Fujita method revealed that hydrophobic substituents at the 3-phenyl ring with an optimal value were favorable for chitin-synthesis inhibition. nih.gov However, the same study showed that bulky substituents were detrimental to activity, indicating a steric clash within the binding site. nih.gov This quantitative approach allows for a more nuanced understanding beyond simple qualitative observations.

In another example involving isoxazole derivatives as FXR agonists, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. nih.gov These models demonstrated strong predictive ability and the resulting contour maps highlighted the importance of hydrophobicity at one position (R2) and an electronegative group at another (R3) for agonistic activity. nih.gov

QSAR studies have been successfully applied to various other heterocyclic scaffolds, further underscoring their utility. For instance, 2D-QSAR models for 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives as angiotensin II AT(1) receptor antagonists yielded statistically significant models with good predictive power. nih.gov The study suggested that substitutions with more electronegative and less bulky groups were favorable for antihypertensive activity. nih.gov Similarly, QSAR analysis of 1,2,4-triazole (B32235) derivatives revealed that increasing the size of radicals, particularly with aromatic fragments, enhanced the safety profile of the compounds. zsmu.edu.ua

Table 2: QSAR Model Parameters for Isoxazole and Related Derivatives

Compound Series QSAR Model Correlation Coefficient (r²) Cross-validated r² (q²) Key Finding Reference
5-Benzoylamino-3-phenylisoxazoles Hansch-Fujita Not specified Not specified Hydrophobicity is favored; bulkiness is detrimental. nih.gov
Isoxazole FXR Agonists CoMFA 0.960 0.664 Hydrophobicity and electronegativity at specific positions are crucial. nih.gov
Isoxazole FXR Agonists CoMSIA 0.969 0.706 Hydrophobicity and electronegativity at specific positions are crucial. nih.gov

Development of Pharmacophore Models for Rational Design

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. Pharmacophore models are powerful tools in rational drug design, enabling the virtual screening of large compound libraries and the design of novel scaffolds with desired biological activities. nih.gov

The development of a pharmacophore model for a class of compounds like 3-(4-methoxyphenyl)-5-phenylisoxazole and its derivatives typically begins with the identification of a set of active compounds and, if available, their co-crystal structures with the target protein. The key chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, are then mapped in 3D space.

For example, in the design of mitofusin activators, a pharmacophore-based rational redesign approach was used to generate analogs with improved pharmacokinetic properties. nih.gov This highlights how a pharmacophore model can guide the modification of a lead compound to enhance its drug-like properties.

The process often involves aligning a set of active molecules and identifying common features. For angiotensin II AT(1) receptor antagonists based on an imidazo[4,5-c]pyridine core, a chemical feature-based pharmacophore model was developed. nih.gov This model identified two hydrogen bond acceptors, a negative ionizable feature, and two aromatic features as being important for activity. nih.gov

The utility of pharmacophore modeling extends to virtual screening. A structure-based pharmacophore model was successfully used to screen a database of marine natural products to identify potential inhibitors of the SARS-CoV-2 papain-like protease. nih.gov This demonstrates the power of pharmacophore models in identifying novel hits from large chemical libraries.

In the context of 3-(4-methoxyphenyl)-5-phenylisoxazole, a pharmacophore model would likely include features corresponding to the two aryl rings (as hydrophobic and/or aromatic features) and the methoxy group (as a potential hydrogen bond acceptor or a feature influencing electronic distribution). The isoxazole ring itself would serve as a central scaffold, holding these features in a specific spatial orientation. Such a model would be invaluable for the rational design of new derivatives with tailored biological activities.

Medicinal Chemistry Research Applications of Isoxazole, 3 4 Methoxyphenyl 5 Phenyl As a Chemical Scaffold

Role as a Lead Compound for Novel Therapeutic Agent Development

The 3,5-diarylisoxazole core, exemplified by Isoxazole (B147169), 3-(4-methoxyphenyl)-5-phenyl-, is a privileged structure in drug discovery. The arrangement of the phenyl and 4-methoxyphenyl (B3050149) groups on the isoxazole ring provides a three-dimensional structure that can effectively interact with biological targets. While extensive research has been conducted on the broader class of isoxazoles, which are known to exhibit a wide range of pharmacological activities including anti-inflammatory and analgesic properties, specific studies highlighting Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- as a lead compound are part of a larger body of research into this class of molecules. The structural motif is recognized for its potential to be optimized for various therapeutic targets.

Use as a Synthon in Complex Molecule Synthesis

The chemical stability and reactivity of the isoxazole ring make Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- a valuable synthon, or building block, in organic synthesis. The isoxazole nucleus can be chemically transformed into other functional groups, allowing for the construction of more complex molecular architectures. For instance, the N-O bond of the isoxazole ring can be cleaved under reductive conditions to yield an enaminone, a versatile intermediate for the synthesis of various heterocyclic and acyclic compounds. This strategic use of the isoxazole moiety as a masked functional group is a key advantage in multistep synthetic sequences.

Contribution to the Discovery of Agrochemicals (e.g., Herbicides, Pesticides, Insecticides, Fungicides)

The isoxazole scaffold is a well-established pharmacophore in the agrochemical industry. Research has demonstrated that isoxazole derivatives can exhibit potent herbicidal, insecticidal, and fungicidal activities. While specific public domain data on the direct application of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- in commercial agrochemicals is limited, the general class of 3-aryl-isoxazoles has been the subject of extensive patent literature and research in this area. For example, various 3-aryl-5-substituted isoxazoles have been investigated for their herbicidal activity against a range of weeds. The mechanism of action often involves the inhibition of vital plant enzymes.

Future Research Directions and Unaddressed Challenges

Exploration of New Synthetic Pathways for Enhanced Scalability and Sustainability

The synthesis of 3,5-disubstituted isoxazoles, including the target compound, has traditionally been achieved through methods like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov However, future research must prioritize the development of more scalable and sustainable synthetic routes.

Recent advancements have highlighted the potential of green chemistry approaches. rsc.org Ultrasound-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields for isoxazole (B147169) derivatives, often under milder conditions and with reduced by-product formation. mdpi.com One study demonstrated that ultrasonic irradiation significantly shortened the reaction time by over an hour and increased the product yield by 14-40% for certain 3,5-disubstituted isoxazoles. mdpi.com Similarly, the use of deep eutectic solvents (DESs) as eco-friendly and cost-effective reaction media presents a promising avenue for exploration. mdpi.com

Future investigations should focus on optimizing these green methodologies for the specific synthesis of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. This includes exploring a broader range of non-toxic solvents, catalyst-free conditions, and energy-efficient techniques like microwave-assisted synthesis to align with the principles of sustainable chemistry. rsc.orgmdpi.com Domino reactions, which involve sequential transformations in a single pot, also offer a powerful strategy for improving efficiency and reducing waste in the synthesis of complex isoxazoles. rsc.org

Deeper Mechanistic Elucidation of In Vitro Biological Actions

While the broader class of isoxazoles is known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific mechanisms of action for Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- are yet to be thoroughly investigated. rsc.orgrsc.org Future research should pivot towards a detailed mechanistic understanding of its in vitro biological effects.

Initial studies on related isoxazole derivatives have identified various cellular pathways that are modulated by these compounds. For instance, some isoxazole-containing molecules have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov Mechanistic studies on other novel heterocyclic compounds have investigated their effects on key signaling proteins like Akt, ERK, and p38 MAPK, providing a potential roadmap for investigating the mode of action of this specific isoxazole. nih.gov

Therefore, a crucial future direction is to perform comprehensive in vitro assays to identify the specific molecular targets of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Techniques such as differential gene expression analysis, proteomics, and kinome profiling could reveal the cellular pathways perturbed by the compound, shedding light on its potential therapeutic applications.

Advanced Computational Modeling for Predictive Research and Drug Design

Computational modeling and simulation offer powerful tools to accelerate the drug discovery process and to gain insights into the molecular interactions of bioactive compounds. For Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-, the application of advanced computational techniques remains a largely unexplored frontier.

Density Functional Theory (DFT) calculations, as demonstrated for a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, can be employed to determine the optimized molecular structure, electronic properties, and reactivity of the target molecule. mdpi.com Such studies can provide valuable information about the compound's stability and its potential to interact with biological macromolecules.

Furthermore, molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- with various protein targets. nih.gov This predictive approach can help in identifying potential biological targets and in designing more potent and selective derivatives. By creating a virtual library of derivatives and predicting their activity, computational chemistry can guide synthetic efforts, saving time and resources.

Diversification of Chemical Space through Novel Derivatization Strategies

To explore the structure-activity relationships (SAR) and to optimize the biological activity of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-, a systematic diversification of its chemical structure is essential. Future research should focus on developing novel derivatization strategies to create a library of analogues with varied physicochemical properties.

The core isoxazole scaffold provides multiple sites for chemical modification. The phenyl and methoxyphenyl rings can be substituted with a wide range of functional groups to modulate properties such as lipophilicity, electronic character, and steric bulk. nih.gov For instance, the introduction of different substituents on the phenyl rings of 3,5-diarylisoxazole derivatives has been shown to significantly influence their anticancer activity. nih.gov

Moreover, the isoxazole ring itself can be a point of derivatization. The development of synthetic methodologies that allow for the introduction of substituents at the C4 position of the isoxazole ring would open up new avenues for chemical exploration. The goal of these derivatization strategies would be to improve potency, selectivity, and pharmacokinetic properties of the parent compound.

Identification of New Biological Targets and Pathways

A significant challenge and opportunity in the future research of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- lies in the identification of novel biological targets and pathways. While the isoxazole core is present in drugs targeting a range of conditions, the specific therapeutic potential of this compound is yet to be fully realized. nih.govnih.gov

Emerging research on isoxazole derivatives has pointed towards novel targets. For example, certain isoxazole-pyrimidine derivatives have been identified as inhibitors of Transforming Acidic Coiled-Coil 3 (TACC3), a promising target for cancer therapy. nih.gov Another study highlighted the potential of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine (B1682287) oxidase inhibitors. nih.gov These findings suggest that the 3,5-diaryl isoxazole scaffold could interact with a diverse set of biological targets.

Future research should employ a combination of high-throughput screening, chemical proteomics, and computational approaches to uncover the biological targets of Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Identifying the specific proteins and pathways with which this compound interacts will be crucial for defining its therapeutic potential and for guiding the development of next-generation drug candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-5-phenylisoxazole, and what key reaction parameters influence yield and purity?

  • Answer : The compound can be synthesized via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. For example, phenyl acetylene reacts with 4-methoxybenzaldoxime under optimized conditions to form the isoxazole core. Key parameters include stoichiometric ratios, reaction time, and temperature control. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity . Alternative methods involve chlorination of intermediates like (3-(substituted phenyl)isoxazol-5-yl)methanol using N-chlorosuccinimide, with TLC monitoring to track reaction progress .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 3-(4-methoxyphenyl)-5-phenylisoxazole?

  • Answer : Use infrared (IR) spectroscopy to confirm functional groups (e.g., C=N and C-O stretches near 1600 cm⁻¹ and 1250 cm⁻¹, respectively). Nuclear magnetic resonance (¹H and ¹³C NMR) identifies substituent positions, such as methoxy protons at δ ~3.8 ppm and aromatic protons in the 6.5–8.0 ppm range. High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., C₁₆H₁₃NO₂, exact mass 275.0946). Thin-layer chromatography (TLC) with UV visualization monitors reaction completion, while recrystallization (ethanol/water) improves purity .

Q. What safety protocols should be followed when handling 3-(4-methoxyphenyl)-5-phenylisoxazole in laboratory settings?

  • Answer : Store the compound in a ventilated, dry area away from heat and light, using airtight containers. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Avoid inhalation by working in a fume hood. For spills, use inert absorbents and dispose of waste according to hazardous chemical guidelines .

Advanced Research Questions

Q. How can researchers optimize the cycloaddition reaction conditions to enhance the stereoselectivity of 3-(4-methoxyphenyl)-5-phenylisoxazole synthesis?

  • Answer : Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to influence reaction kinetics. Employ catalysts like iodine(III) reagents (e.g., PhI(OAc)₂) to stabilize transition states. Varying temperature (e.g., 0°C vs. room temperature) and reaction time can reduce side products. Computational modeling (DFT) predicts regioselectivity trends, guiding experimental design .

Q. What methodological frameworks are appropriate for designing structure-activity relationship (SAR) studies on 3-(4-methoxyphenyl)-5-phenylisoxazole derivatives?

  • Answer : Align SAR studies with a theoretical framework, such as the pharmacophore model for antimicrobial activity. Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring) and test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC values). Compare results to established isoxazole derivatives, leveraging statistical tools (ANOVA) to validate significance .

Q. How should researchers address discrepancies in biological activity data between 3-(4-methoxyphenyl)-5-phenylisoxazole and structurally similar analogs?

  • Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay protocols, solvent effects). Replicate experiments under standardized conditions (e.g., CLSI guidelines) and use principal component analysis (PCA) to isolate structural determinants (e.g., methoxy group orientation) impacting activity. Cross-reference with computational docking studies to correlate steric/electronic properties with efficacy .

Q. What computational chemistry approaches can predict the electronic properties of 3-(4-methoxyphenyl)-5-phenylisoxazole for material science applications?

  • Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess charge-transfer potential. Molecular dynamics simulations model interactions in polymer matrices (e.g., polyvinylcarbazole) for OLED applications. Validate predictions with experimental UV-Vis and fluorescence spectroscopy. Leverage databases like NIST Chemistry WebBook for benchmarking spectral data .

Notes on Methodological Rigor

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. NMR purity checks). For bioactivity conflicts, perform dose-response curves and cytotoxicity assays to rule off-target effects .
  • Theoretical Alignment : Ground mechanistic studies in frontier molecular orbital (FMO) theory to explain cycloaddition regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.